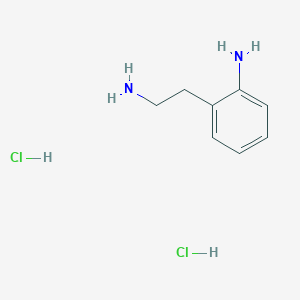

2-(2-Aminoethyl)aniline dihydrochloride

Description

Properties

IUPAC Name |

2-(2-aminoethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-6-5-7-3-1-2-4-8(7)10;;/h1-4H,5-6,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZZSHRMVZTDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674205 | |

| Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-45-6 | |

| Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Aminoethyl)aniline dihydrochloride chemical properties

An In-depth Technical Guide to 2-(2-Aminoethyl)aniline Dihydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional building block crucial in synthetic chemistry and drug discovery. The document delineates its core chemical and physical properties, offers insights into its synthesis and reactivity, and explores its applications, particularly in the development of novel pharmaceutical agents. Detailed experimental protocols, safety and handling guidelines, and spectroscopic data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern medicinal chemistry and material science, molecules possessing multiple, strategically positioned functional groups are of paramount importance. These "bifunctional scaffolds" serve as versatile starting points for constructing complex molecular architectures. 2-(2-Aminoethyl)aniline, and its more stable dihydrochloride salt, represents a classic example of such a scaffold. It features a primary aromatic amine and a primary aliphatic amine, each offering a distinct reactivity profile. This duality allows for selective chemical modifications, making it a valuable intermediate in the synthesis of heterocycles, ligands, and pharmacologically active compounds.[1] Aromatic amines, in particular, are key substructures in over a third of drug candidates, highlighting the relevance of aniline derivatives in pharmaceutical research.[2] This guide aims to provide an in-depth, practical understanding of this compound for laboratory applications.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 2-(2-Aminoethyl)aniline. The salt form is typically preferred in laboratory settings due to its enhanced stability and crystallinity compared to the free base.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 2-(2-Amino-ethyl)-phenylamine dihydrochloride | [3][4] |

| CAS Number | 1159823-45-6 | [3][5] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [3][4] |

| Molecular Weight | 209.11 g/mol | [3][4] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water, ethanol, and methanol | [3] |

| InChI Key | KRZZSHRMVZTDTQ-UHFFFAOYSA-N | [4] |

Note: The properties of the free base, 2-(2-Aminoethyl)aniline (CAS: 48108-93-6), include a molecular weight of 136.19 g/mol and a boiling point of approximately 274.4 °C.[1][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key structural features—an ortho-substituted benzene ring, an ethyl chain, and two protonated amine groups—give rise to a distinct spectroscopic fingerprint.

-

¹H NMR Spectroscopy: In a solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the ~7.0-7.5 ppm range), whose splitting pattern will reflect the 1,2-disubstitution. The two methylene groups of the ethyl chain will appear as two triplets (or more complex multiplets due to coupling with the amine protons if they are not exchanged) in the upfield region (~2.8-3.5 ppm). The amine protons will appear as broad signals, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons, with four in the aromatic region (~115-150 ppm) and two aliphatic signals for the ethyl linker (~30-40 ppm). The presence of the electron-donating amino groups influences the chemical shifts of the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt will be characterized by broad absorption bands in the 2400-3200 cm⁻¹ region, which are typical for ammonium (R-NH₃⁺) stretching vibrations. The aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹, and the characteristic C=C stretching vibrations of the benzene ring will be observed in the 1450-1600 cm⁻¹ region.[7]

-

Mass Spectrometry (MS): Under electrospray ionization (ESI) conditions, the mass spectrum will typically show the molecular ion of the free base [M+H]⁺ at m/z 137.1.

Synthesis, Reactivity, and Applications

General Synthesis Workflow

The synthesis of this compound typically starts from a readily available precursor, such as 2-nitrophenylacetonitrile or 2-nitrophenethylamine. A common strategy involves the reduction of the nitro group and the nitrile (if present) to form the diamine, followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Caption: General workflow for the synthesis of this compound.

Reactivity and Strategic Use in Synthesis

The synthetic utility of 2-(2-Aminoethyl)aniline stems from the differential reactivity of its two amino groups.

-

Aromatic Amine (Aniline moiety): This group is less nucleophilic than the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. It readily undergoes diazotization, electrophilic aromatic substitution, and can be used in coupling reactions.

-

Aliphatic Amine (Ethylamine moiety): This group is a stronger nucleophile and more basic. It preferentially reacts with electrophiles like acyl chlorides, alkyl halides, and aldehydes/ketones (via reductive amination).

This reactivity difference allows for selective protection and functionalization, enabling the molecule to be used as a linchpin in assembling more complex structures.

Applications in Drug Discovery

Aniline derivatives are foundational in drug development.[8] The 2-(2-aminoethyl)aniline scaffold is particularly valuable for creating constrained heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it is a key precursor for synthesizing benzimidazoles, which have shown promise for their anthelmintic activity.[9] Furthermore, substituted anilines are being actively investigated as potent kinase inhibitors for anti-cancer therapies, where the aniline nitrogen often forms a critical hydrogen bond in the kinase hinge region.[10][11] The ethylamine side chain provides a convenient handle for introducing additional functionalities to target other regions of the protein or to modulate the compound's pharmacokinetic properties.

Experimental Protocol: Synthesis of N-(2-(2-aminophenyl)ethyl)acetamide

This protocol describes a self-validating experiment: the selective acylation of the more nucleophilic aliphatic amine of 2-(2-Aminoethyl)aniline. Successful execution, confirmed by spectroscopic analysis, validates the principle of differential reactivity.

Objective: To selectively acylate the aliphatic primary amine of 2-(2-Aminoethyl)aniline in the presence of the aromatic primary amine.

Materials:

-

This compound

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Acetyl chloride or Acetic anhydride

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Step-by-Step Methodology:

-

Preparation of the Free Base (In Situ):

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of this compound in 20 mL of anhydrous DCM.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add 2.2 equivalents of triethylamine dropwise to the stirring suspension. The purpose of the base is to deprotonate the ammonium salts to generate the free diamine in situ.

-

Stir the mixture at 0 °C for 30 minutes. A clear solution or a fine suspension of triethylamine hydrochloride may form.

-

-

Selective Acylation:

-

While maintaining the temperature at 0 °C, slowly add a solution of 1.0 equivalent of acetyl chloride in 5 mL of anhydrous DCM dropwise over 15 minutes. The slow addition at low temperature is crucial to control the exothermic reaction and maximize selectivity for the more reactive aliphatic amine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove excess acid) and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Characterization:

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

-

Confirm the structure of the product, N-(2-(2-aminophenyl)ethyl)acetamide, using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new acetyl methyl singlet (~2.0 ppm) and an amide N-H signal in the ¹H NMR, along with the corresponding mass peak, will confirm the successful and selective reaction.

-

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its free base.

-

Hazard Identification: The free base, 2-(2-Aminoethyl)aniline, is expected to be harmful if swallowed or in contact with skin, and may cause skin and respiratory irritation.[1] Aniline compounds should generally be handled with care due to potential long-term health risks.[1] The dihydrochloride salt is a corrosive solid that can cause severe skin burns and eye damage.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][15]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][16] Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13][16]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its dual amine functionality, with distinct and predictable reactivity, provides a robust platform for the synthesis of a wide array of complex organic molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, handling, and synthetic potential is essential for leveraging this scaffold to its full potential in the development of novel and impactful chemical entities.

References

-

PubChem. (n.d.). 4-(2-Aminoethyl)aniline hydrochloride. Retrieved from [Link]

-

Chemsrc. (2025). 2-(2-Aminoethyl)aniline. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. Retrieved from [Link]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

-

PubMed. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

Sources

- 1. CAS 48108-93-6: 2-(2-aminoethyl)aniline | CymitQuimica [cymitquimica.com]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 2-(2-Aminoethyl)aniline | CAS#:48108-93-6 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. cresset-group.com [cresset-group.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(2-Aminoethyl)aniline Dihydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-aminoethyl)aniline dihydrochloride, a key molecular building block in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization, as well as explore its significant role in the development of novel therapeutics.

Introduction: The Significance of the Phenethylamine Scaffold

2-(2-Aminoethyl)aniline belongs to the broader class of phenethylamines, a structural motif that is a cornerstone in medicinal chemistry and neuropharmacology.[1] This scaffold is the backbone of a vast array of psychoactive compounds and is found in numerous endogenous neurochemicals like dopamine and norepinephrine.[2][3][4] The strategic placement of an aniline group in 2-(2-aminoethyl)aniline offers unique chemical handles for further molecular elaboration, making it an invaluable intermediate in the synthesis of complex bioactive molecules.[5][6] Its dihydrochloride salt form enhances stability and solubility, facilitating its use in various synthetic applications.

Anilines, while versatile, can sometimes present challenges in drug development related to metabolic instability or toxicity.[7] However, their ability to be chemically modified allows for the fine-tuning of a compound's pharmacological properties, such as bioavailability and receptor selectivity.[7][8][9]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and synthesis.

| Property | Value | Source |

| CAS Number | 1159823-45-6 | [10][11] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [12] |

| Molecular Weight | 209.12 g/mol | [12] |

| Appearance | Solid | [12][13] |

| Purity | Typically ≥95% | [11][14] |

| InChI Key | KRZZSHRMVZTDTQ-UHFFFAOYSA-N | [12] |

Molecular Structure Visualization

The structure of this compound consists of a benzene ring substituted with an amino group and an aminoethyl side chain. The dihydrochloride salt form indicates that both the aromatic and the aliphatic amino groups are protonated.

Caption: Molecular structure of this compound.

Synthesis and Methodologies

The synthesis of phenethylamine derivatives is a well-established area of organic chemistry.[3] A common route to synthesize 2-(2-aminoethyl)aniline involves the reduction of a corresponding nitro compound, such as 2-(2-nitro-phenyl)-ethylamine.

Illustrative Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-(2-Nitrophenyl)ethylamine

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

-

Dissolution: Dissolve 2-(2-nitrophenyl)ethylamine in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-aminoethyl)aniline free base.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a stoichiometric amount (2 equivalents) of hydrochloric acid (typically as a solution in ether or isopropanol) dropwise with stirring.

-

Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through various analytical techniques.

Spectroscopic Data Interpretation

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7-8 ppm region), and two sets of methylene protons of the ethyl chain (typically in the δ 2.5-3.5 ppm region). The amine protons will likely be broad and may exchange with solvent protons. |

| ¹³C NMR | Resonances for the aromatic carbons (in the δ 110-150 ppm range) and the two aliphatic carbons of the ethyl group (in the δ 30-50 ppm range). |

| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine and the anilinium ion will appear in the range of 3300-3000 cm⁻¹.[15] The N-H bending vibration for the primary amine is typically observed around 1650-1580 cm⁻¹.[15] C-N stretching for the aromatic amine will be in the 1335-1250 cm⁻¹ region.[15] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₁₂N₂) at m/z 136.19.[13] |

Analytical Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. cresset-group.com [cresset-group.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound - 通用试剂 - 西典实验 [seedior.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. 2-(2-amino-ethyl)-aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. manchesterorganics.com [manchesterorganics.com]

- 15. wikieducator.org [wikieducator.org]

A Comprehensive Technical Guide to the Synthesis of 2-(2-Aminoethyl)aniline Dihydrochloride

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 2-(2-Aminoethyl)aniline dihydrochloride, a key intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core chemical transformations, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction and Strategic Importance

2-(2-Aminoethyl)aniline, also known as 2-aminophenethylamine, is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a primary aliphatic amine and a primary aromatic amine. The dihydrochloride salt form enhances its stability and handling properties, making it a preferred form for storage and subsequent reactions.[1] Its structural motif is found in a variety of biologically active molecules and materials. This guide will focus on a common and reliable synthetic route commencing from 2-nitrophenylacetonitrile.

The Synthetic Pathway: A Two-Stage Reduction Strategy

The most direct and efficient synthesis of this compound involves a two-stage reduction of 2-nitrophenylacetonitrile. This precursor is readily available and allows for the sequential reduction of the nitro group and the nitrile functionality.

The overall transformation can be visualized as follows:

Caption: Synthetic pathway from 2-nitrophenylacetonitrile to this compound.

Stage 1: Catalytic Hydrogenation of 2-Nitrophenylacetonitrile

The cornerstone of this synthesis is the simultaneous reduction of both the aromatic nitro group and the nitrile group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and the ability to achieve both reductions in a single step.[2][3]

Mechanism and Catalyst Choice:

Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of both nitroarenes and nitriles.[2][3] The reaction proceeds via the adsorption of the substrate onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The nitro group is typically reduced more readily than the nitrile. The choice of a palladium catalyst is crucial for achieving high selectivity towards the primary amine from the nitrile reduction.[3]

Solvent and Reaction Conditions:

The choice of solvent is critical for the solubility of the starting material and the product, as well as for the efficiency of the hydrogenation. Alcohols such as ethanol or methanol are commonly employed. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to facilitate the reduction.

Stage 2: Formation of the Dihydrochloride Salt

Once the reduction to 2-(2-Aminoethyl)aniline (the free base) is complete, the dihydrochloride salt is prepared by treating the free base with two equivalents of hydrochloric acid.[1] This is an acid-base reaction where both the aliphatic and aromatic amino groups are protonated.[4]

Rationale for Dihydrochloride Formation:

The formation of a dihydrochloride salt serves several purposes:

-

Enhanced Stability: The salt is generally more stable and less prone to air oxidation compared to the free base.[1]

-

Improved Handling: The salt is typically a crystalline solid, which is easier to handle, weigh, and store than the often-oily free base.

-

Increased Solubility: In many cases, hydrochloride salts exhibit improved solubility in aqueous media.[1]

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Nitrophenylacetonitrile | ≥98% | Sigma-Aldrich |

| Palladium on Carbon (10 wt. %) | - | Sigma-Aldrich |

| Ethanol (anhydrous) | Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (concentrated) | ACS Reagent Grade | VWR |

| Diethyl Ether (anhydrous) | Reagent Grade | Sigma-Aldrich |

| Celite® | - | Sigma-Aldrich |

| Hydrogen Gas | High Purity | Airgas |

Step-by-Step Procedure

Step 1: Catalytic Hydrogenation

-

To a high-pressure hydrogenation vessel, add 2-nitrophenylacetonitrile (1.0 eq).

-

Add anhydrous ethanol as the solvent.

-

Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

Step 2: Dihydrochloride Salt Formation and Isolation

-

Combine the ethanolic filtrate and washes.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (2.2 eq) dropwise with stirring. A precipitate should form.

-

After the addition is complete, continue to stir the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Melting Point: Compare with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Elemental Analysis: To confirm the empirical formula.

Data Presentation

| Parameter | Value |

| Starting Material | 2-Nitrophenylacetonitrile |

| Molecular Formula (Product) | C₈H₁₂N₂·2HCl[5] |

| Molecular Weight (Product) | 209.12 g/mol |

| Typical Yield | 85-95% |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and methanol |

Safety and Handling

-

2-Nitrophenylacetonitrile: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Palladium on Carbon: The catalyst is pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care in an inert atmosphere when possible.

-

Hydrogen Gas: Hydrogen is highly flammable. The hydrogenation reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.

-

Concentrated Hydrochloric Acid: This is a corrosive acid. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of 2-nitrophenylacetonitrile is a reliable and high-yielding method. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully perform this synthesis. The principles outlined here can be adapted for various scales of production.

References

-

PubChem. (n.d.). 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6175. Retrieved from [Link]

-

Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? r/chemhelp. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. scbt.com [scbt.com]

- 6. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2-Aminoethyl)aniline Dihydrochloride: A Technical Guide

Introduction

2-(2-Aminoethyl)aniline dihydrochloride is a diamine compound featuring a phenethylamine skeleton with an additional amino group at the ortho position of the aromatic ring. Its structure is of significant interest to researchers in medicinal chemistry and materials science due to the presence of two nucleophilic centers with different basicities and the potential for complex coordination. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various synthetic applications.

A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The insights provided herein are based on established principles and data from analogous structures, offering a robust framework for researchers working with this and related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a protonated ethylamine side chain and a protonated aniline moiety. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct signals for the aromatic and aliphatic portions of the molecule.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl chain protons. Due to the protonation of the amino groups, the adjacent protons will be deshielded and may exhibit broad signals due to exchange with the solvent and quadrupolar effects of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.2 - 7.6 | Multiplet | 4H |

| -CH₂-Ar | ~3.2 | Triplet | 2H |

| -CH₂-NH₃⁺ | ~3.4 | Triplet | 2H |

| Ar-NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H |

| -CH₂-NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H |

Causality Behind Experimental Choices: The choice of a polar, deuterated solvent like D₂O or DMSO-d₆ is crucial for dissolving the dihydrochloride salt.[1] In D₂O, the acidic N-H protons will exchange with deuterium, causing their signals to disappear from the spectrum. This can be a useful technique for identifying the amine proton signals. The chemical shifts are referenced to a suitable internal standard, such as DSS in D₂O or TMS in DMSO-d₆.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The protonation of the amino groups will have a noticeable effect on the chemical shifts of the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-N | ~135 |

| Aromatic C-C | ~130 |

| Aromatic C-H | 120 - 130 |

| -CH₂-Ar | ~35 |

| -CH₂-NH₃⁺ | ~40 |

Expertise & Experience Insights: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing inductive effect of the -NH₃⁺ group.[2][3] This is in contrast to the free aniline base, where the -NH₂ group is an electron-donating group via resonance, leading to upfield shifts of the ortho and para carbons.[4]

Caption: A generalized workflow for NMR data acquisition.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (10-50 mg)

-

Deuterated solvent (D₂O or DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[1] Gently sonicate or vortex if necessary to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with more scans will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by vibrations associated with the ammonium groups, the aromatic ring, and the alkyl chain.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Aromatic C-H Bend | 850 - 690 | Strong |

Trustworthiness through Self-Validation: The presence of the broad and strong absorption band in the 3200-2800 cm⁻¹ region is a hallmark of ammonium salts and provides strong evidence for the protonation of the amine groups. The aromatic C-H bending patterns in the fingerprint region can help confirm the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

Spectroscopy-grade potassium bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press and die

-

FTIR spectrometer

Procedure:

-

Grinding: Place 1-2 mg of the sample and about 100-200 mg of dry KBr powder into an agate mortar.[5]

-

Mixing: Thoroughly grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[5] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[5]

-

Loading the Die: Transfer a portion of the mixture into the pellet die.

-

Pressing the Pellet: Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.[5] A vacuum is often applied to remove trapped air and moisture.[6]

-

Pellet Formation: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

-

Background Spectrum: Acquire a background spectrum using an empty sample compartment or a pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometric Data for this compound

| Ion | m/z (predicted) | Interpretation |

| [M+H]⁺ | 137.11 | Protonated molecule (free base) |

| [M+2H]²⁺ | 69.06 | Doubly protonated molecule |

| 120.08 | Loss of NH₃ | |

| 106.07 | Benzylic cleavage |

Authoritative Grounding: The fragmentation of phenethylamines in mass spectrometry is well-documented. A common fragmentation pathway involves the loss of ammonia from the protonated molecule.[7][8] Another characteristic fragmentation is the benzylic cleavage, which would result in a fragment with m/z corresponding to the aminotropylium ion or a related structure.[9][10]

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and obtain fragmentation data for this compound using ESI-MS.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)

-

Formic acid (optional, to aid ionization)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the chosen solvent. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

-

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 137.11) as the precursor and acquiring the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak(s) in the full scan spectrum.

-

Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information.

-

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be characteristic of a substituted benzene ring.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Acidic (e.g., 0.1 M HCl) | ~203, ~254 | π → π* (Benzene-like) |

| Neutral (e.g., Water) | ~230, ~280 | π → π* (Aniline-like) |

Mechanistic Claims & Citations: In an acidic medium, the lone pair of electrons on the aniline nitrogen is protonated, making it unavailable for resonance with the aromatic ring. As a result, the UV spectrum of the anilinium ion is very similar to that of benzene.[11] As the pH increases and the aniline moiety is deprotonated, the lone pair can participate in resonance, causing a red shift (bathochromic shift) in the absorption maxima.[12][13]

Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and observe the effect of pH.

Materials:

-

This compound

-

Deionized water

-

0.1 M HCl

-

0.1 M NaOH

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in deionized water of a known concentration (e.g., 0.1 mg/mL).

-

Sample Preparation (Acidic): Dilute the stock solution with 0.1 M HCl to a suitable concentration for measurement (typically resulting in an absorbance between 0.2 and 1.0).

-

Sample Preparation (Basic): Dilute the stock solution with 0.1 M NaOH to a similar concentration.

-

Blank Measurement: Fill a quartz cuvette with the respective solvent (0.1 M HCl or 0.1 M NaOH) and record a baseline spectrum.

-

Sample Measurement:

-

Rinse the cuvette with the acidic sample solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.

-

Repeat the process for the basic sample solution.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each condition.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind each spectroscopic technique and the influence of the molecule's structure on the resulting spectra, researchers can confidently verify the identity and purity of their samples. The detailed experimental protocols serve as a practical resource for acquiring high-quality data. The synthesis of information from analogous compounds provides a robust predictive framework, underscoring the importance of leveraging existing scientific knowledge in the characterization of novel compounds.

References

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

-

What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis. (n.d.). KINTEK. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). FAO AGRIS. Retrieved from [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. Retrieved from [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. Retrieved from [Link]

-

UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]

-

Phenethylamine HCl. (n.d.). SpectraBase. Retrieved from [Link]

-

ULTRAVIOLET SPECTROSCOPY. (n.d.). Retrieved from [Link]

-

2-Phenylethylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Phenethylamine HCl - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

UV-Vis Absorption Spectrum of Aniline. (n.d.). SIELC Technologies. Retrieved from [Link]

-

KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019). AntsLAB. Retrieved from [Link]

-

Preparation of Samples for IR Spectroscopy as KBr Disks. (n.d.). The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

-

UV Visible spectra for polymerization of aniline at pH 4 in the presence of SPS catalyzed by amide functionalized hematin. (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Structure of phenethylamine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. (2019). ResearchGate. Retrieved from [Link]

-

Protonation of aniline to afford either N-protonated or... (n.d.). ResearchGate. Retrieved from [Link]

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

-

Lecture 13: Experimental Methods. (2011). Retrieved from [Link]

-

2-(4-Aminophenyl)ethylamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).

-

5.4: The 1H-NMR experiment. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

H-NMR: Why do Amines deshield the alpha C's protons (CONCEPTUAL QUESTION). (2023). Reddit. Retrieved from [Link]

-

NMR Spectra of Anilines. (n.d.). ResearchGate. Retrieved from [Link]

-

Correlations of NHN hydrogen bond energy with geometry and 1 H NMR chemical shift difference of NH protons for aniline complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

2-[1-(2-Aminophenyl)-1-methyl-ethyl]aniline - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Ethanol, 2-[(2-aminoethyl)amino]-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-(2-Aminoethyl)aniline. (n.d.). Chemsrc. Retrieved from [Link]

-

2-(Aminomethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

Experimental 1H NMR methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed... (n.d.). ResearchGate. Retrieved from [Link]

-

2-(2-Phenylethynyl)aniline. (n.d.). SpectraBase. Retrieved from [Link]

-

MSBNK-UvA_IBED-UI000201. (n.d.). MassBank. Retrieved from [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved from [Link]

-

IR transmission spectrum of aniline. (n.d.). ResearchGate. Retrieved from [Link]

-

13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

Tris(2-aminoethyl)amine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 6. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 7. benchchem.com [benchchem.com]

- 8. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [agris.fao.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Determination and Analysis of 2-(2-Aminoethyl)aniline Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(2-Aminoethyl)aniline dihydrochloride. While a public crystal structure for this specific salt has not been reported, this document serves as an expert-level protocol and interpretive guide for researchers in crystallography, medicinal chemistry, and materials science. We will explore the theoretical underpinnings of experimental design, from crystallization to data refinement, and predict the key structural features based on analogous chemical systems. This guide is designed to be a self-validating instructional tool, emphasizing the causality behind each methodological step to ensure the generation of high-quality, publishable crystallographic data.

Introduction: The Significance of this compound in Research

2-(2-Aminoethyl)aniline is a substituted phenethylamine derivative featuring both an aromatic and an aliphatic primary amine. This dual functionality makes it a versatile building block in synthetic chemistry. The dihydrochloride salt form is often preferred for its increased stability and solubility in polar solvents, which are advantageous properties for handling and for certain applications[1][2].

The precise three-dimensional arrangement of atoms in the crystalline state is fundamental to understanding a molecule's physicochemical properties. For a dihydrochloride salt like this, the crystal structure reveals:

-

Molecular Conformation: The torsion angles of the ethylamine sidechain relative to the aniline ring.

-

Protonation States: Unambiguous assignment of the protonation sites of the two distinct amino groups.

-

Intermolecular Interactions: A detailed map of the hydrogen bonding network, which is dominated by interactions between the protonated amine donors and chloride ion acceptors. These interactions govern properties such as melting point, dissolution rate, and hygroscopicity.

For drug development professionals, this information is critical for understanding receptor binding, formulation development, and solid-state stability. For materials scientists, it provides insights into crystal packing and the design of novel crystalline materials with tailored properties.

A Validated Protocol for Single-Crystal X-ray Diffraction Analysis

The following protocol is a comprehensive workflow for obtaining the crystal structure of this compound. Each stage is designed to maximize the probability of success and to provide checkpoints for quality control.

Synthesis and Purification of the Dihydrochloride Salt

The quality of the final crystal structure is critically dependent on the purity of the starting material.

Protocol:

-

Dissolution: Dissolve commercially available 2-(2-Aminoethyl)aniline (free base) in a minimal amount of a suitable organic solvent such as isopropanol or methanol[3].

-

Acidification: Slowly add a stoichiometric excess (approximately 2.2 equivalents) of concentrated hydrochloric acid dropwise to the stirred solution. The dihydrochloride salt is expected to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the resulting white to off-white solid under vacuum.

-

Purity Confirmation: Confirm the identity and purity of the salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

-

Expert Insight: The use of a slight excess of HCl ensures complete protonation of both amine groups. The choice of solvent is crucial; it should be one in which the free base is soluble but the dihydrochloride salt is sparingly soluble at room temperature.

Crystallization: The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the solute slowly deposits in an ordered crystalline lattice.

Recommended Crystallization Techniques:

| Technique | Protocol | Rationale & Causality |

| Slow Evaporation | 1. Create a saturated solution of the salt in a suitable solvent (e.g., methanol, ethanol, or a water/ethanol mixture).2. Loosely cap the vial (e.g., with perforated parafilm).3. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. | This is the simplest method. The slow removal of solvent gradually increases the concentration, leading to controlled crystal growth. It is effective for compounds that are moderately soluble. |

| Vapor Diffusion (Solvent/Anti-Solvent) | 1. Dissolve the salt in a small amount of a "good" solvent (e.g., water or methanol).2. Place this solution in a small, open vial.3. Place the small vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether, acetone, or acetonitrile).4. Allow the anti-solvent vapor to slowly diffuse into the good solvent. | This technique provides exquisite control over the rate of supersaturation. As the anti-solvent diffuses into the primary solvent, it reduces the solubility of the salt, promoting slow and ordered precipitation. |

| Cooling Crystallization | 1. Prepare a nearly saturated solution at an elevated temperature.2. Slowly cool the solution. This can be done in a controlled manner using a programmable water bath or simply by transferring the solution to a refrigerator or freezer. | The solubility of most compounds decreases with temperature. Slow, controlled cooling can lead to the formation of high-quality crystals. |

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This section outlines the standard procedure for collecting diffraction data using a modern automated diffractometer.

Workflow Diagram:

Caption: Workflow for SC-XRD Data Collection and Processing.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: Select a clear, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Perform the experiment at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

-

Use a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

-

Collect a full sphere of diffraction data.

-

-

Data Reduction: The raw diffraction images are processed to yield a list of reflection intensities. This process includes integration, scaling, and absorption correction.

Structure Solution and Refinement

This stage involves converting the reflection intensities into a 3D model of the electron density and refining the atomic positions.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Predicted Structural Features of this compound

Based on the known structures of similar molecules, we can predict the key structural characteristics.

Molecular Conformation and Geometry

The structure will consist of a 2-(2-aminoethyl)aniline dication and two chloride anions. Both the aniline and the ethylamine nitrogen atoms will be protonated, carrying a formal positive charge.

Expected Bond Lengths and Angles:

| Parameter | Expected Value | Rationale |

| C-C (aromatic) | ~1.39 Å | Typical for a benzene ring. |

| C-N (aniline) | ~1.46 Å | Shorter than a typical C-N single bond due to some double bond character, but elongated upon protonation. |

| C-N (ethylamine) | ~1.49 Å | Typical for a C(sp³)-N(sp³) single bond in an ammonium group. |

| N-H | ~0.90 Å | Standard length for N-H bonds in ammonium groups. |

| C-C-N angle | ~112° | Expected tetrahedral geometry at the sp³ carbon. |

The Hydrogen Bonding Network: The Defining Feature

The crystal packing will be dominated by a robust network of hydrogen bonds. The two ammonium groups (-NH₃⁺) are excellent hydrogen bond donors, while the chloride ions (Cl⁻) are excellent acceptors.

Predicted Hydrogen Bonding Interactions:

-

N-H···Cl: These will be the primary interactions, linking the dications and anions into a three-dimensional network. Each ammonium group can donate three hydrogen bonds, and each chloride ion can accept multiple hydrogen bonds.

Hypothetical Hydrogen Bonding Diagram:

Caption: Predicted H-bonding from the dication to chloride ions.

Data Interpretation and Validation

A successful structure determination is validated by several key metrics:

| Metric | Acceptable Value | Significance |

| R1 | < 0.05 for high-quality data | A measure of the agreement between the observed and calculated structure factor amplitudes. |

| wR2 | < 0.15 | A weighted R-factor based on F², generally considered a more reliable indicator. |

| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1, indicating a good model and appropriate weighting scheme. |

| Residual Electron Density | < ±0.5 e⁻/ų | Large positive or negative peaks in the difference Fourier map may indicate missing atoms or disorder. |

Upon completion, the structural data should be deposited in the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.

Conclusion

This guide provides a robust and scientifically grounded methodology for determining and analyzing the crystal structure of this compound. By following these protocols, researchers can generate high-quality crystallographic data that will provide invaluable insights into the solid-state properties of this compound. The emphasis on the causality behind experimental choices ensures that the process is not merely a set of steps, but a self-validating scientific investigation. The resulting structural information will be a significant contribution to the fields of synthetic chemistry, drug development, and materials science.

References

This reference list is compiled based on the context of the guide and available information on similar compounds and general chemical suppliers.

Sources

Physical characteristics of 2-(2-Aminoethyl)aniline dihydrochloride

An In-depth Technical Guide to the Physical Characteristics of 2-(2-Aminoethyl)aniline Dihydrochloride

Introduction

2-(2-Aminoethyl)aniline, often encountered in its more stable dihydrochloride salt form, is a chemical compound of significant interest in various research and development sectors, particularly in medicinal chemistry and materials science. Its bifunctional nature, possessing both a primary aliphatic amine and an aromatic amine, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for metal complexes. Understanding the fundamental physical characteristics of this compound is paramount for its effective handling, storage, and application in synthetic chemistry. This guide provides a comprehensive overview of its key physical properties, the methodologies for their determination, and the scientific rationale behind these experimental choices.

Chemical Structure and Basic Properties

The structural integrity of a molecule dictates its physical and chemical behavior. This compound is the salt formed by the reaction of 2-(2-Aminoethyl)aniline with two equivalents of hydrochloric acid. This protonation occurs at the two basic nitrogen centers: the primary aliphatic amine and the primary aromatic amine.

Caption: Chemical structure of this compound.

Table 1: Core Physical and Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Cl₂N₂ | |

| Molecular Weight | 209.12 g/mol | |

| CAS Number | 63234-03-7 | |

| Appearance | Off-white to light yellow crystalline powder |

Melting Point

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad melting range often suggests the presence of impurities.

Experimental Determination: The melting point of this compound is determined using a standard melting point apparatus. A small amount of the finely ground solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Table 2: Melting Point Data

| Property | Value | Source |

| Melting Point | 248 - 252 °C |

Expert Insight: The high melting point of this compound is a direct consequence of its ionic character. The strong electrostatic interactions between the ammonium cations and chloride anions in the crystal lattice require a significant amount of thermal energy to overcome, leading to a much higher melting point compared to its free base form.

Solubility

Solubility is a crucial parameter for any chemical that is to be used in solution-phase reactions or formulations. The dihydrochloride salt form generally imparts greater aqueous solubility compared to the neutral parent compound.

Experimental Protocol for Solubility Determination:

-

A known volume of the solvent (e.g., water, ethanol, DMSO) is placed in a thermostatted vessel.

-

Small, accurately weighed portions of this compound are added incrementally with constant stirring.

-

The mixture is allowed to equilibrate after each addition.

-

The point at which no more solid dissolves, and a saturated solution is formed, is noted.

-

Solubility can then be expressed in terms of g/L or mol/L.

Table 3: Solubility Profile

| Solvent | Solubility | Source |

| Water | Soluble | |

| Methanol | Soluble |

Rationale: The presence of the two ammonium chloride functionalities makes the molecule highly polar and capable of forming strong hydrogen bonds with protic solvents like water and methanol. This explains its good solubility in these media. In contrast, it is expected to have poor solubility in non-polar organic solvents.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the ammonium (-NH₃⁺) protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: Reveals the number of different carbon environments in the molecule.

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretching of the ammonium groups.

-

C-H stretching of the aromatic and aliphatic groups.

-

C=C stretching of the aromatic ring.

-

N-H bending vibrations.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. For this compound, electrospray ionization (ESI) is a suitable technique. The spectrum would likely show a peak corresponding to the protonated molecule [M+H]⁺ (where M is the free base) or other related fragments.

Caption: Workflow for the physical characterization of the compound.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

-

Hygroscopicity: As an ionic salt, it may be hygroscopic and should be stored in a tightly sealed container in a dry environment.

-

Light Sensitivity: While specific data is limited, it is good practice to store it protected from light to prevent potential degradation.

-

Recommended Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

The physical characteristics of this compound are a direct reflection of its molecular structure. Its high melting point and solubility in polar solvents are attributed to its ionic nature as a dihydrochloride salt. A comprehensive characterization, employing techniques such as melting point determination, solubility testing, and various spectroscopic methods, is crucial for confirming its identity, purity, and suitability for its intended applications in research and development. The methodologies and insights provided in this guide serve as a valuable resource for scientists and researchers working with this versatile chemical compound.

References

-

This compound, PubChem, National Center for Biotechnology Information. [Link]

2-(2-Aminoethyl)aniline dihydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of 2-(2-Aminoethyl)aniline Dihydrochloride

Executive Summary

This compound is a bifunctional organic compound featuring both a primary aliphatic amine and an aromatic amine, presented as a stable dihydrochloride salt. This structure makes it a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity of the aniline moiety necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the chemical and physical stability of this compound, detailing potential degradation pathways and offering field-proven protocols for optimal storage, handling, and stability assessment. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to maintain the purity, potency, and reliability of this critical reagent.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper use. This compound is typically a white to off-white crystalline solid.[1] Its salt form enhances water solubility and generally improves shelf-life compared to the free base, which is more prone to rapid oxidation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1159823-45-6 | [3] |

| Molecular Formula | C₈H₁₂N₂ · 2HCl (or C₈H₁₄Cl₂N₂) | [1][3] |

| Molecular Weight | 209.11 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water, ethanol, and methanol | [1] |

| Synonyms | 2-(2-Amino-ethyl)-phenylamine dihydrochloride |[4] |

Core Stability Profile: Degradation Pathways and Influencing Factors

The stability of this compound is primarily dictated by the aniline functional group, which is susceptible to several degradation mechanisms. The dihydrochloride salt form provides a significant measure of protection by protonating the amine groups, reducing their nucleophilicity and susceptibility to certain reactions, most notably oxidation.

Chemical Stability and Oxidative Degradation

Aromatic amines are fundamentally prone to oxidation.[5] Exposure to atmospheric oxygen can initiate a cascade of reactions, leading to discoloration (typically turning yellow, brown, or reddish) and the formation of complex nitrogen-containing oligomers and polymeric impurities.[6][7] This process is often catalyzed by light and trace metal impurities.

-

Causality: The lone pair of electrons on the aniline nitrogen is delocalized into the benzene ring, making the ring electron-rich and highly susceptible to electrophilic attack and oxidation.[8] While protonation in the dihydrochloride salt mitigates this by sequestering the lone pair, the equilibrium can still allow for slow oxidation over time, especially under suboptimal storage conditions.

Caption: Key environmental factors contributing to the degradation of the title compound.

Hygroscopicity and Moisture Sensitivity

As a hydrochloride salt, the compound is expected to be hygroscopic, readily absorbing water from the atmosphere.[9]

-

Expertise & Experience: The absorption of moisture is not merely a physical change. It can lead to the formation of a saturated aqueous microenvironment on the surface of the solid, which can significantly accelerate degradation. Water can act as a transport medium for catalysts and may facilitate hydrolysis, shifting the equilibrium from the stable salt back towards the more reactive free base. This is why storing the compound in a desiccated environment is non-negotiable for long-term stability.

Thermal Stability

The product is chemically stable under standard ambient conditions (room temperature).[10] However, elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating both oxidation and potential interactions with trace impurities. Long-term storage at elevated temperatures should be avoided.

Photostability

Aniline and its derivatives are known to be sensitive to light.[5][6] The energy from UV and even high-intensity visible light can be absorbed by the aromatic system, promoting electrons to higher energy states and leading to the formation of reactive radical species. These radicals can initiate chain reactions, resulting in complex degradation profiles.

-

Trustworthiness: To ensure the reliability of experimental results, all stock solutions and solid samples should be protected from light using amber vials or by wrapping containers in aluminum foil. Photostability is a critical parameter evaluated under ICH Q1B guidelines for pharmaceutical substances.[11][12]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the primary mechanism for preserving the integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended based on the compound's chemical nature and data from analogous amine salts.[10][13]

Table 2: Recommended Storage and Handling Summary

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8°C or -20°C | Reduces the rate of all potential degradation reactions.[10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen.[14] |

| Moisture | Tightly sealed container in a desiccator | Prevents hygroscopic water absorption and subsequent hydrolysis/degradation.[9] |

| Light | Protect from light (Amber container) | Prevents initiation of photochemical degradation pathways.[11] |

| Container | Tightly sealed, suitable container (e.g., glass) | Prevents contamination and exposure to environmental factors.[14] |

Safe Handling Workflow

Proper handling ensures both the stability of the compound and the safety of the researcher.

Caption: Recommended workflow for handling solid this compound.

Chemical Incompatibilities

To prevent hazardous reactions and sample degradation, avoid contact with:

-

Strong Oxidizing Agents: (e.g., nitrates, peroxides, chromates) Can lead to vigorous or explosive reactions.[15]

-

Strong Bases: Will deprotonate the salt to the more reactive and less stable free base.

-

Acid Anhydrides and Acid Chlorides: Can cause vigorous acylation reactions.[14]

Stability-Indicating Analytical Methods

Verifying the stability of a compound lot over time requires robust analytical methods capable of separating the intact parent compound from any potential degradants.

Methodologies

-

High-Performance Liquid Chromatography (HPLC): This is the premier technique for stability testing.[16] A reverse-phase C18 column with a gradient mobile phase of water/acetonitrile containing a modifier like formic acid or TFA, coupled with UV detection (typically ~254 nm), can effectively resolve the parent peak from more polar or less polar degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the salt, analysis typically requires derivatization (e.g., silylation) to convert the polar amine groups into more volatile moieties suitable for GC analysis.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed structural fingerprint of the compound, allowing for the identification of impurities and structural changes over time.[16]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation pathways and to confirm that the chosen analytical method is "stability-indicating."[18]

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting samples by HPLC to identify degradation products and validate the analytical method.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber, oven, pH meter

-

Validated HPLC method

Procedure:

-

Prepare Stock Solution: Accurately prepare a stock solution of the compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

-

Set Up Stress Conditions (in triplicate):

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal (Solution): Heat stock solution at 60°C for 48 hours.

-

Thermal (Solid): Place solid compound in an oven at 80°C for 48 hours.

-

Photostability: Expose the stock solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[11] Keep a control sample wrapped in foil.

-

-

Sample Preparation for Analysis:

-

At the designated time points, draw an aliquot from each stress condition.

-

Neutralize the acid and base hydrolysis samples.

-

Dilute all samples to a final target concentration with the mobile phase.

-

-

HPLC Analysis:

-

Analyze all stressed samples, a non-stressed control solution, and a blank by the validated HPLC method.

-

-

Data Evaluation:

-